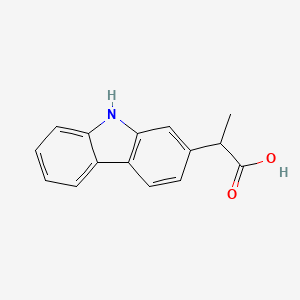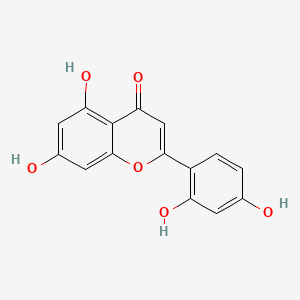
Norartocarpetin
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La norartocarpetine peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'utilisation de précurseurs de flavonoïdes, qui subissent des réactions d'hydroxylation pour introduire des groupes hydroxyle à des positions spécifiques sur la structure de la flavone . Les conditions de réaction impliquent généralement l'utilisation de catalyseurs et de conditions spécifiques de température et de pH pour garantir le placement correct des groupes hydroxyle.
Méthodes de production industrielle : La production industrielle de norartocarpetine implique souvent l'extraction de sources naturelles, telles que l'écorce et les rameaux des espèces d'Artocarpus . Le processus d'extraction comprend l'extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler le composé sous sa forme pure. De plus, des techniques de microémulsion ont été développées pour améliorer la solubilité et la stabilité de la norartocarpetine pour des applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : La norartocarpetine subit diverses réactions chimiques, notamment :
Réduction : Cette réaction implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, conduisant à la formation de dérivés de flavonoïdes réduits.
Substitution : Cette réaction implique le remplacement des groupes hydroxyle par d'autres groupes fonctionnels, tels que des groupes méthoxy ou acétyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, méthoxylés et acétylés de la norartocarpetine .
Applications de la recherche scientifique
Chimie : La norartocarpetine est utilisée comme composé modèle dans l'étude de la chimie des flavonoïdes, en particulier pour comprendre la réactivité et la stabilité des flavones hydroxylées .
Biologie : En recherche biologique, la norartocarpetine est étudiée pour ses propriétés antioxydantes, qui aident à éliminer les radicaux libres et à protéger les cellules du stress oxydatif .
Médecine : La norartocarpetine a montré un potentiel en recherche médicale en tant qu'inhibiteur de la tyrosinase, ce qui en fait un candidat pour le développement d'agents blanchissants pour la peau et de traitements des troubles de l'hyperpigmentation . Elle présente également des propriétés anti-inflammatoires et anticancéreuses, ce qui en fait un sujet d'intérêt en recherche sur le cancer .
Industrie : Dans l'industrie cosmétique, la norartocarpetine est utilisée dans des formulations pour des produits blanchissants pour la peau en raison de sa capacité à inhiber la production de mélanine . De plus, elle est utilisée comme anti-brunissement dans l'industrie alimentaire pour empêcher le brunissement des fruits coupés .
Mécanisme d'action
La norartocarpetine exerce ses effets principalement par l'inhibition de la tyrosinase, une enzyme impliquée dans la synthèse de la mélanine . Elle régule à la baisse l'expression du facteur de transcription associé à la microphtalmie (MITF) et des tyrosinases (TRP-1 et TRP-2), conduisant à une diminution de la production de mélanine . Ce processus est médié par la phosphorylation des kinases de protéines activées par les mitogènes (MAPKs) telles que phospho-JNK et phospho-p38 .
Applications De Recherche Scientifique
Chemistry: Norartocarpetin is used as a model compound in the study of flavonoid chemistry, particularly in understanding the reactivity and stability of hydroxylated flavones .
Biology: In biological research, this compound is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress .
Medicine: this compound has shown potential in medical research as a tyrosinase inhibitor, which makes it a candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders . It also exhibits anti-inflammatory and anticancer properties, making it a subject of interest in cancer research .
Industry: In the cosmetic industry, this compound is used in formulations for skin-whitening products due to its ability to inhibit melanin production . Additionally, it is used as an antibrowning agent in the food industry to prevent the browning of fresh-cut fruits .
Mécanisme D'action
Norartocarpetin exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis . It downregulates the expression of microphthalmia-associated transcription factor (MITF) and tyrosinases (TRP-1 and TRP-2), leading to decreased melanin production . This process is mediated by the phosphorylation of mitogen-activated protein kinases (MAPKs) such as phospho-JNK and phospho-p38 .
Comparaison Avec Des Composés Similaires
Composés similaires :
Quercetine : Un autre flavonoïde avec des activités antioxydantes et inhibitrices de la tyrosinase.
Kaempférol : Un flavonoïde connu pour ses propriétés anti-inflammatoires et anticancéreuses.
Lutéoline : Un flavonoïde aux fortes activités antioxydantes et anti-inflammatoires.
Unicité : La norartocarpetine est unique en raison de son motif d'hydroxylation spécifique, qui contribue à sa forte activité inhibitrice de la tyrosinase et à son utilisation potentielle dans les applications de blanchiment de la peau et anti-brunissement . Contrairement à certains autres flavonoïdes, la norartocarpetine a montré des effets non cytotoxiques dans diverses lignées cellulaires, ce qui en fait une option plus sûre pour les applications cosmétiques et médicales .
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-6,16-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYPIPFQOQGYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199963 | |
| Record name | Norartocarpetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
520-30-9 | |
| Record name | Norartocarpetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norartocarpetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norartocarpetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norartocarpetin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y5RSY4BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
332 - 335 °C | |
| Record name | Norartocarpetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
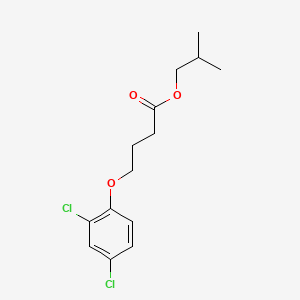
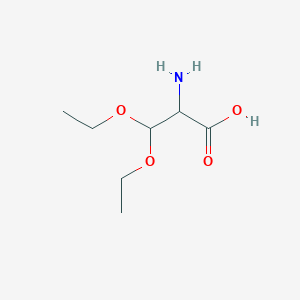
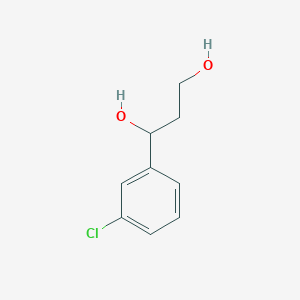
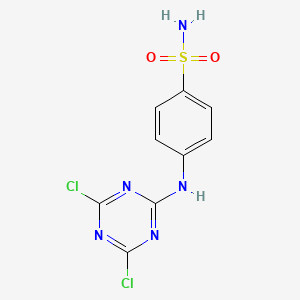

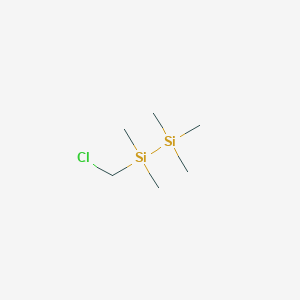
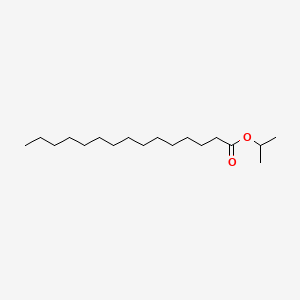
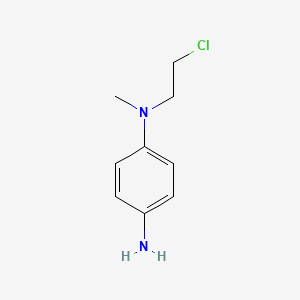

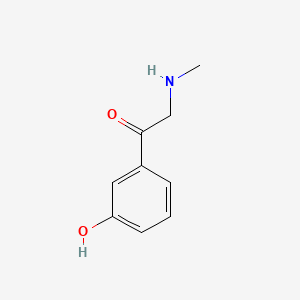
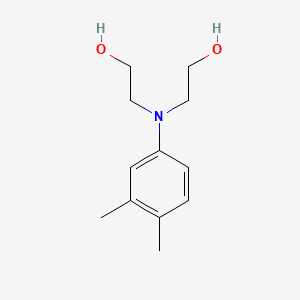
![3-(4-(Dimethylamino)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3191156.png)
